N-[(4-pyrazin-2-yloxyphenyl)methyl]-1-(trifluoromethyl)cyclobutan-1-amine
Description
N-[(4-pyrazin-2-yloxyphenyl)methyl]-1-(trifluoromethyl)cyclobutan-1-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclobutane ring substituted with a trifluoromethyl group and an amine group, along with a pyrazin-2-yloxyphenyl moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[(4-pyrazin-2-yloxyphenyl)methyl]-1-(trifluoromethyl)cyclobutan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O/c17-16(18,19)15(6-1-7-15)22-10-12-2-4-13(5-3-12)23-14-11-20-8-9-21-14/h2-5,8-9,11,22H,1,6-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZMNKVGIIKTJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(F)(F)F)NCC2=CC=C(C=C2)OC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(4-pyrazin-2-yloxyphenyl)methyl]-1-(trifluoromethyl)cyclobutan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazin-2-yloxyphenyl moiety: This step involves the reaction of pyrazine with a phenol derivative under suitable conditions to form the pyrazin-2-yloxyphenyl group.
Cyclobutane ring formation: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction involving an alkene and a suitable partner.
Introduction of the trifluoromethyl group: This step can be achieved using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Coupling of the pyrazin-2-yloxyphenyl moiety with the cyclobutane ring: This step involves the use of coupling reagents such as palladium catalysts to form the final compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
N-[(4-pyrazin-2-yloxyphenyl)methyl]-1-(trifluoromethyl)cyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or the amine group can be replaced by other functional groups using appropriate reagents.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with other aromatic compounds.
Scientific Research Applications
N-[(4-pyrazin-2-yloxyphenyl)methyl]-1-(trifluoromethyl)cyclobutan-1-amine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(4-pyrazin-2-yloxyphenyl)methyl]-1-(trifluoromethyl)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
N-[(4-pyrazin-2-yloxyphenyl)methyl]-1-(trifluoromethyl)cyclobutan-1-amine can be compared with other similar compounds, such as:
Pyrazinyl derivatives: These compounds share the pyrazine moiety and may exhibit similar biological activities.
Trifluoromethylated cyclobutanes: These compounds have the trifluoromethyl group and cyclobutane ring, contributing to their unique chemical properties.
Aminocyclobutanes: These compounds contain the cyclobutane ring and amine group, making them structurally similar and potentially exhibiting related chemical reactivity.
The uniqueness of this compound lies in the combination of these functional groups, which imparts distinct chemical and biological properties not found in other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
